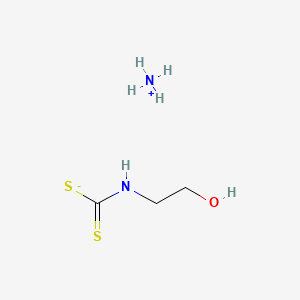
Ammonium (hydroxyethyl)dithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium (hydroxyethyl)dithiocarbamate is a chemical compound belonging to the dithiocarbamate family. Dithiocarbamates are characterized by their ability to form stable complexes with transition metals, making them valuable in various industrial and scientific applications . This compound, in particular, is known for its chelating properties and is used in diverse fields such as agriculture, medicine, and environmental science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium (hydroxyethyl)dithiocarbamate typically involves the reaction of an amine with carbon disulfide in the presence of a base. One common method is the one-pot, three-component condensation of an amine, carbon disulfide, and an electrophilic reagent in a green reaction medium such as deep eutectic solvents or polyethylene glycol . This method is environmentally friendly and efficient, yielding high amounts of the desired product without the need for organic solvents or extensive work-up procedures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of green solvents and sustainable synthesis methods is emphasized to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the product, making it suitable for various applications.
化学反応の分析
Types of Reactions
Ammonium (hydroxyethyl)dithiocarbamate undergoes several types of chemical reactions, including:
Oxidation: Dithiocarbamates can be oxidized to form thiuram disulfides.
Substitution: These compounds are readily S-alkylated, forming various alkyl derivatives.
Complexation: They form stable complexes with transition metals, which are useful in various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Alkyl halides are typically used for S-alkylation reactions.
Complexation: Transition metal salts such as those of zinc, copper, and iron are used to form metal-dithiocarbamate complexes.
Major Products Formed
Thiuram disulfides: Formed through oxidation.
Alkyl derivatives: Formed through S-alkylation.
Metal complexes: Formed through complexation with transition metals.
科学的研究の応用
Ammonium (hydroxyethyl)dithiocarbamate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme inhibition and as a chelating agent for metal ions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the vulcanization of rubber, froth flotation in mining, and as a corrosion inhibitor.
作用機序
The mechanism of action of ammonium (hydroxyethyl)dithiocarbamate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to various biological effects. The compound’s ability to form complexes with transition metals also underlies its industrial applications, such as in catalysis and material science.
類似化合物との比較
Ammonium (hydroxyethyl)dithiocarbamate can be compared with other dithiocarbamates such as:
Sodium diethyldithiocarbamate: Commonly used in analytical chemistry and medicine.
Zinc dimethyldithiocarbamate: Widely used in the rubber industry for vulcanization.
Ammonium pyrrolidine dithiocarbamate: Used in metal ion chelation and environmental applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chelating properties and reactivity. Its hydroxyethyl group enhances its solubility and reactivity compared to other dithiocarbamates, making it particularly useful in certain applications.
特性
CAS番号 |
38123-09-0 |
|---|---|
分子式 |
C3H10N2OS2 |
分子量 |
154.3 g/mol |
IUPAC名 |
azanium;N-(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C3H7NOS2.H3N/c5-2-1-4-3(6)7;/h5H,1-2H2,(H2,4,6,7);1H3 |
InChIキー |
SHACSWKUQPMRMW-UHFFFAOYSA-N |
正規SMILES |
C(CO)NC(=S)[S-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


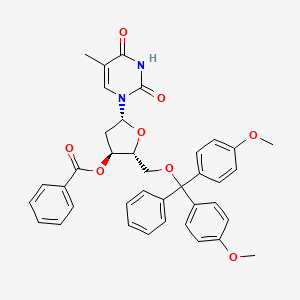
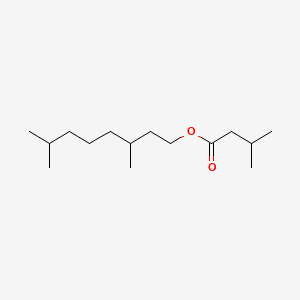

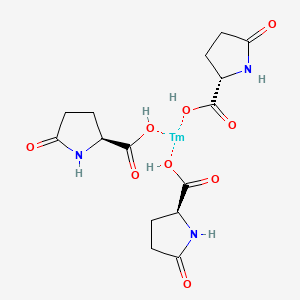

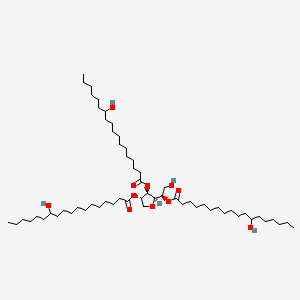
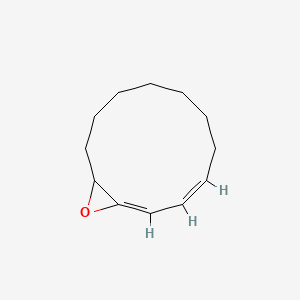

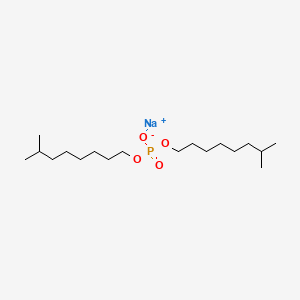
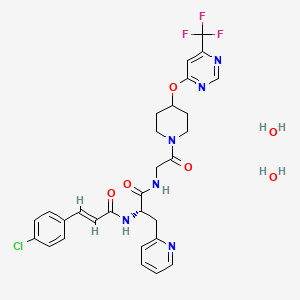


![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)

